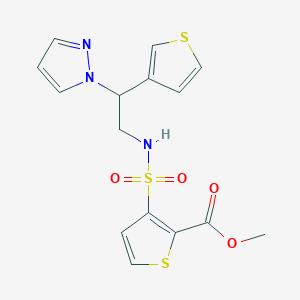
N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related benzenesulfonamide derivatives often involves multi-step chemical processes, including reactions with different reagents under specific conditions to achieve the desired compound. For instance, an efficient nine-step synthesis process has been developed for a structurally similar compound, showcasing the complexity and precision required in chemical synthesis to attain high yields and purity levels (Wu et al., 2013).
Molecular Structure Analysis
X-ray crystallography and spectroscopic techniques like EPR, IR, Raman, and UV–Vis are commonly used to analyze the molecular structure of benzenesulfonamide derivatives. These methods provide insights into the compound's atomic arrangement, bonding, and electronic structure, revealing details like dimeric units, antiferromagnetic coupling, and specific spatial configurations (Ellena et al., 2007).
Chemical Reactions and Properties
Benzenesulfonamide derivatives participate in various chemical reactions, including condensation and cyclocondensation, to form new compounds with diverse biological and pharmacological activities. These reactions are crucial for exploring the chemical versatility and potential applications of such compounds (Hassan et al., 2009).
Physical Properties Analysis
The physical properties of benzenesulfonamide derivatives, such as solubility, melting point, and crystalline structure, can be determined through various analytical techniques. These properties are essential for understanding the compound's behavior in different environments and applications (Mohamed-Ezzat et al., 2023).
Applications De Recherche Scientifique
Photodynamic Therapy and Photophysical Properties
- Benzenesulfonamide derivatives have shown potential in photodynamic therapy for cancer treatment due to their photophysical properties. For instance, zinc phthalocyanine substituted with benzenesulfonamide derivative groups displayed significant singlet oxygen quantum yield, making them promising Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Structural and Molecular Analysis
- Comprehensive structural studies of sulfamethazine Schiff-base, a related benzenesulfonamide derivative, were performed using experimental and quantum chemical calculations. These studies have implications for understanding the stability and electronic structures of similar compounds, which can be crucial for designing drugs with improved activity and specificity (Mansour & Ghani, 2013).
Antimicrobial and Antituberculosis Activity
- Novel thiourea derivatives bearing the benzenesulfonamide moiety were synthesized and showed significant activity against Mycobacterium tuberculosis. This suggests that modifications to the benzenesulfonamide structure can lead to potent antimicrobial agents, potentially offering new avenues for tuberculosis treatment (Ghorab et al., 2017).
Antiproliferative and Anticancer Properties
- Some N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives were prepared as potential antiproliferative agents, indicating the versatility of benzenesulfonamide derivatives in developing new anticancer drugs. These compounds showed significant antiproliferative activity against various cancer cell lines, highlighting their potential as lead compounds for anticancer therapy (Motavallizadeh et al., 2014).
Propriétés
IUPAC Name |
N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O3S/c1-8-12(9(2)19-13(18-8)23-3)20-24(21,22)11-6-4-5-10(7-11)14(15,16)17/h4-7,20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTMBPDZZMWTEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)OC)C)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-(trifluoromethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

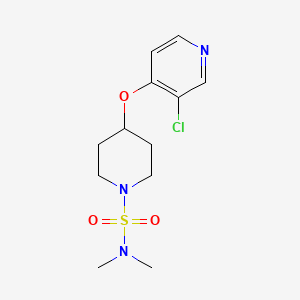

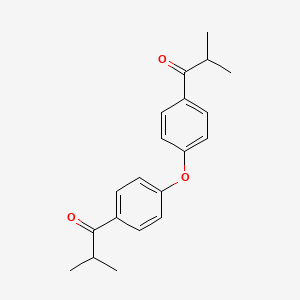
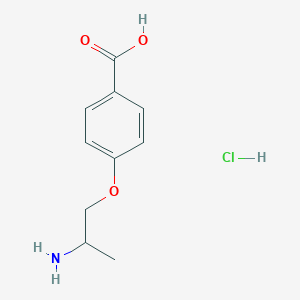
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methoxybenzamide](/img/structure/B2488582.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)quinoline-2-carboxamide](/img/structure/B2488583.png)
![N-[(4-chlorophenyl)methyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide](/img/structure/B2488586.png)
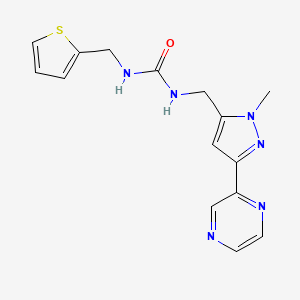
![2,5-dichloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide](/img/structure/B2488588.png)

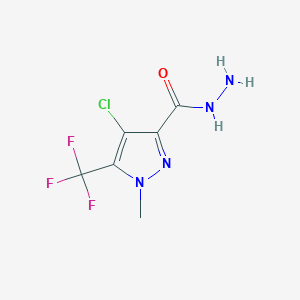
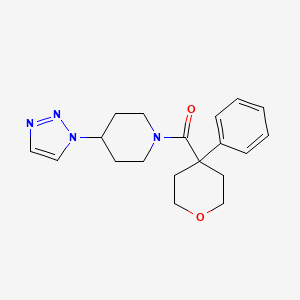
![4,4,4-Trifluoro-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]butan-1-one](/img/structure/B2488596.png)
